molecular formula C26H32N2O2S B250119 N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide

N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide

Cat. No.: B250119
M. Wt: 436.6 g/mol
InChI Key: DABJPWWDIDJDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a derivative of the compound 2-bromo-4'-cyano-biphenyl, which has been used as a liquid crystal material in electronic displays. The synthesis of CTB involves several steps, including the reaction of 2-bromo-4'-cyano-biphenyl with 1-cyclohexene, followed by the addition of 4-hydroxybutyl isocyanate and thiourea. In

Scientific Research Applications

N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is as a tool for studying the structure and function of cell membranes. This compound has been shown to bind specifically to ganglioside GM1, a lipid molecule that is highly enriched in certain types of cell membranes. By labeling GM1 with this compound, researchers can study the localization and movement of GM1 within the cell membrane, as well as its interactions with other membrane proteins and lipids.
Another potential application of this compound is in the development of drug delivery systems. This compound has been shown to be able to cross the blood-brain barrier and bind to neurons in the brain. This property could be exploited to deliver drugs or other therapeutic agents directly to the brain, bypassing the barrier that normally prevents large molecules from entering.

Mechanism of Action

The mechanism of action of N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide is based on its ability to bind specifically to ganglioside GM1 in cell membranes. GM1 is a lipid molecule that is highly enriched in certain types of cell membranes, including neurons in the brain. This compound binds to GM1 through a specific interaction between the carbonyl group of the carboxamide moiety and the hydroxyl group of the sialic acid residue of GM1. This binding interaction is highly specific and allows this compound to label and track GM1 in cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its specific binding to GM1 in cell membranes. This compound has been shown to be able to cross the blood-brain barrier and bind to neurons in the brain, suggesting that it could be used as a tool for studying the structure and function of the brain. This compound has also been shown to have potential applications in drug delivery, as it can bind to neurons and deliver therapeutic agents directly to the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide is its high specificity for binding to ganglioside GM1 in cell membranes. This specificity allows researchers to label and track GM1 in cell membranes with high precision, which can be useful for studying the structure and function of the membrane. This compound also has potential applications in drug delivery, as it can cross the blood-brain barrier and bind to neurons in the brain.
One limitation of this compound is its complex synthesis method, which requires careful attention to reaction conditions and purification methods. This can make it difficult to obtain a high yield and purity of the final product. Another limitation is the potential for non-specific binding to other molecules in cell membranes, which could lead to false-positive results in experiments.

Future Directions

There are several potential future directions for research on N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide. One area of interest is the development of new drug delivery systems based on this compound. By exploiting its ability to cross the blood-brain barrier and bind to neurons in the brain, this compound could be used to deliver therapeutic agents directly to the brain, bypassing the barrier that normally prevents large molecules from entering.
Another area of interest is the development of new imaging techniques based on this compound. By labeling GM1 with this compound, researchers can study the localization and movement of GM1 within the cell membrane, as well as its interactions with other membrane proteins and lipids. This could lead to new insights into the structure and function of cell membranes.
Overall, this compound is a promising compound with potential applications in scientific research, drug delivery, and imaging. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.

Synthesis Methods

The synthesis of N-{[2-(cyclohex-1-en-1-yl)ethyl](4-hydroxybutyl)carbamothioyl}biphenyl-4-carboxamide involves the reaction of 2-bromo-4'-cyano-biphenyl with 1-cyclohexene, followed by the addition of 4-hydroxybutyl isocyanate and thiourea. The reaction proceeds through a series of intermediate steps, including the formation of an imine intermediate and the addition of the isocyanate and thiourea groups. The final product is obtained by purification through column chromatography. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the final product.

Properties

Molecular Formula

C26H32N2O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl-(4-hydroxybutyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C26H32N2O2S/c29-20-8-7-18-28(19-17-21-9-3-1-4-10-21)26(31)27-25(30)24-15-13-23(14-16-24)22-11-5-2-6-12-22/h2,5-6,9,11-16,29H,1,3-4,7-8,10,17-20H2,(H,27,30,31)

InChI Key

DABJPWWDIDJDGB-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(=CC1)CCN(CCCCO)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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